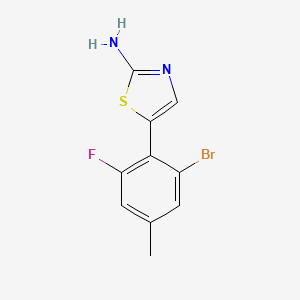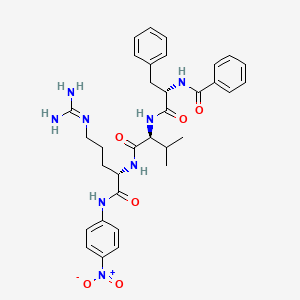
N-benzoyl-Phe-Val-Arg-p-nitroanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-Phe-Val-Arg-p-nitroanilide involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino group of L-phenylalanine, followed by the sequential addition of L-valine and L-arginine. The final step involves the coupling of the protected tripeptide with p-nitroaniline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions
N-benzoyl-Phe-Val-Arg-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its chromogenic properties .
Common Reagents and Conditions
The hydrolysis reactions typically occur under mild conditions, such as physiological pH and temperature. Common reagents include buffer solutions like phosphate-buffered saline (PBS) and enzyme solutions containing trypsin, thrombin, or other proteases .
Major Products Formed
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is easily detectable due to its yellow color .
科学的研究の応用
N-benzoyl-Phe-Val-Arg-p-nitroanilide is extensively used in scientific research for the following applications:
作用機序
N-benzoyl-Phe-Val-Arg-p-nitroanilide exerts its effects by serving as a substrate for proteolytic enzymes. The enzymes recognize and bind to the peptide sequence, catalyzing the hydrolysis of the peptide bond. This reaction releases p-nitroaniline, which can be measured spectrophotometrically. The molecular targets include the active sites of proteases, and the pathways involved are those related to proteolysis .
類似化合物との比較
Similar Compounds
N-benzoyl-L-arginine 4-nitroanilide hydrochloride: Another chromogenic substrate used for similar applications but with a simpler structure.
N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide: A substrate used for studying chymotrypsin-like proteases.
N-benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide: A substrate with a more complex peptide sequence, used for specific protease studies.
Uniqueness
N-benzoyl-Phe-Val-Arg-p-nitroanilide is unique due to its specific peptide sequence, which makes it a suitable substrate for a wide range of proteolytic enzymes. Its chromogenic properties allow for easy detection and quantification of enzyme activity, making it a valuable tool in various research and industrial applications .
特性
分子式 |
C33H40N8O6 |
|---|---|
分子量 |
644.7 g/mol |
IUPAC名 |
N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C33H40N8O6/c1-21(2)28(40-31(44)27(20-22-10-5-3-6-11-22)39-29(42)23-12-7-4-8-13-23)32(45)38-26(14-9-19-36-33(34)35)30(43)37-24-15-17-25(18-16-24)41(46)47/h3-8,10-13,15-18,21,26-28H,9,14,19-20H2,1-2H3,(H,37,43)(H,38,45)(H,39,42)(H,40,44)(H4,34,35,36)/t26-,27-,28-/m0/s1 |
InChIキー |
QQVNCBCBFNWLJX-KCHLEUMXSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
正規SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



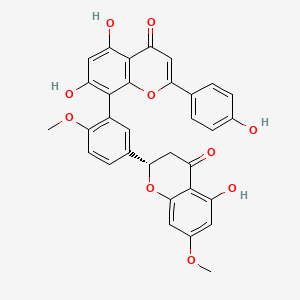
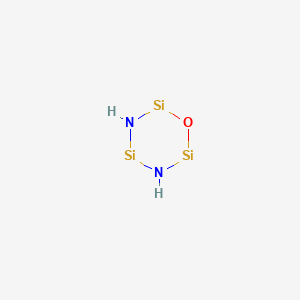
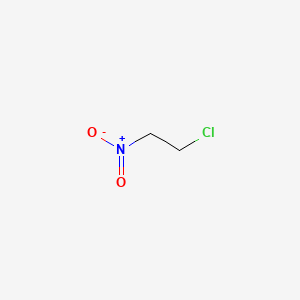
![2-(4-Chlorophenyl)-2H-phenanthro[9,10-d][1,2,3]triazole](/img/structure/B14757767.png)
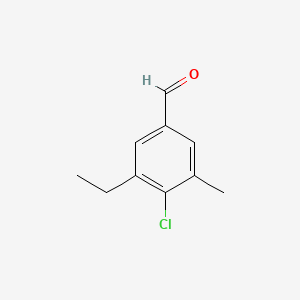
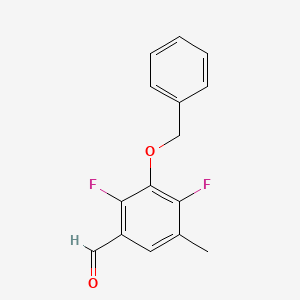
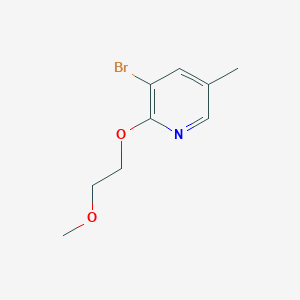
![[1,3]Thiazolo[5,4-e][2,1,3]benzothiadiazole](/img/structure/B14757793.png)
![2-[3-(Trifluoromethyl)benzyl]benzonitrile](/img/structure/B14757796.png)
![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14757800.png)
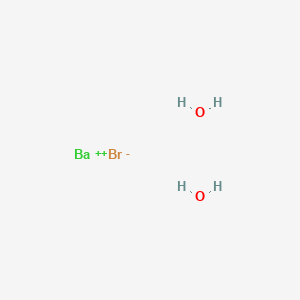
![7H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14757812.png)
